Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Esters, including “Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester”, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol . In basic hydrolysis, or saponification, the products are a carboxylate salt and an alcohol .Scientific Research Applications
1. Applications in Organic Synthesis
- Condensation Reactions : In the study by Al-Mousawi and El-Apasery (2012), the authors demonstrate the use of related compounds in condensation reactions. They show that 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in acetic acid, yielding compounds such as 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester, which highlights the utility of these compounds in synthetic organic chemistry (Al-Mousawi & El-Apasery, 2012).
2. Synthesis of Derivatives and Complex Molecules
- New Ureido Sugars Synthesis : In research by Piekarska-Bartoszewicz and Tcmeriusz (1993), ethyl esters similar to the chemical were used as amination agents in reactions with methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(4-nitrophenoxycarbonylamino)-β-D-glucopyranoside, leading to the synthesis of new ureido sugars. This demonstrates their role in the synthesis of complex molecular structures (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
3. Role in Synthesis of Quinolinecarboxylic Acids
- Quinolinecarboxylic Acids Derivatives : Kononov et al. (1988) utilized ethyl ester derivatives in the synthesis of quinolinecarboxylic acids, revealing their importance in the formation of pharmacologically relevant compounds (Kononov et al., 1988).
4. Electrocatalytic Applications
- Electrochemical Oxidation Studies : Delerue-Matos et al. (1989) studied the electrochemical oxidation of similar ethyl esters, indicating potential applications in electrocatalysis and organic electrochemistry (Delerue-Matos et al., 1989).
5. Chemical Synthesis and Transformations
- Synthesis and Transformations : Various studies, like those by Kurihara et al. (1983) and others, have focused on the synthesis and transformation of compounds structurally similar to Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester. These studies explore the versatile roles these compounds play in creating new chemical entities, especially in the realm of heterocyclic chemistry (Kurihara et al., 1983).
Mechanism of Action
Target of Action
It’s known that the compound contains a nitroaniline group , which is a common moiety in various bioactive compounds .
Mode of Action
The compound contains a nitroaniline group , which is known to participate in various chemical reactions . For instance, benzylic halides, which are structurally similar to nitroanilines, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Nitroaniline derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with nitroaniline derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(2-methyl-6-nitroanilino)-2-oxoacetate. For instance, the compound is likely sensitive to prolonged exposure to air . Other factors, such as temperature, pH, and the presence of other chemicals, could also affect its stability and activity.
properties
IUPAC Name |
ethyl 2-(2-methyl-6-nitroanilino)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-9-7(2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTAQWQSTWWBIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573660 |
Source
|
Record name | Ethyl (2-methyl-6-nitroanilino)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester | |
CAS RN |
126991-25-1 |
Source
|
Record name | Ethyl (2-methyl-6-nitroanilino)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.